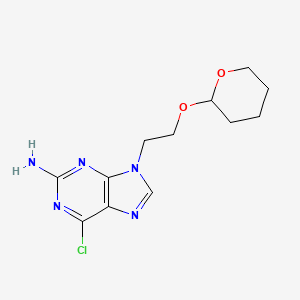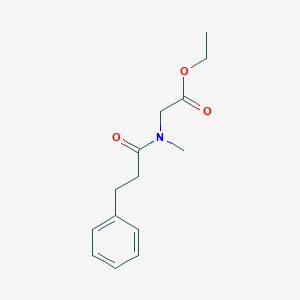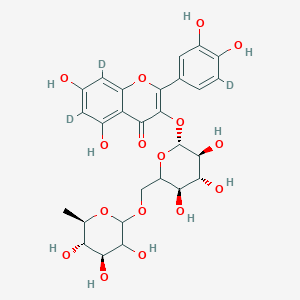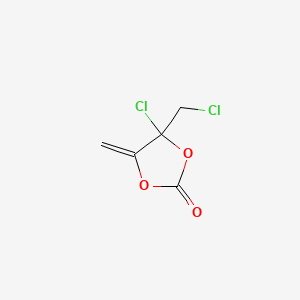
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine is a chemical compound with the molecular formula C10H11ClN4O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine typically involves the reaction of 6-chloropurine with tetrahydro-2H-pyran-2-yl derivatives. One common method includes the use of potassium amide as a reagent in the presence of bromobenzene . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes purification steps such as flash chromatography and crystallization to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine involves its interaction with molecular targets such as DNA and RNA. The compound can inhibit RNA synthesis, leading to cell death by apoptosis or necrosis. This mechanism is particularly relevant in its potential use as an antitumor agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A simpler derivative of purine with similar chemical properties.
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Another derivative with a similar structure but different functional groups
Uniqueness
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit RNA synthesis and induce cell death makes it a valuable compound in cancer research .
Propriétés
Formule moléculaire |
C12H16ClN5O2 |
|---|---|
Poids moléculaire |
297.74 g/mol |
Nom IUPAC |
6-chloro-9-[2-(oxan-2-yloxy)ethyl]purin-2-amine |
InChI |
InChI=1S/C12H16ClN5O2/c13-10-9-11(17-12(14)16-10)18(7-15-9)4-6-20-8-3-1-2-5-19-8/h7-8H,1-6H2,(H2,14,16,17) |
Clé InChI |
XENYHLURYHSXCI-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCN2C=NC3=C2N=C(N=C3Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)

![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)


![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)

![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)

![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)

